4-Fluoroisocathinone
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Overview
Description
4-Fluoroisocathinone is a synthetic compound belonging to the class of synthetic cathinones. It is structurally characterized by the presence of a fluorine atom attached to the phenyl ring and an amino group at the alpha position relative to the ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroisocathinone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a condensation reaction with a suitable amine, such as methylamine, to form an intermediate imine.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisocathinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluoroisocathinol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Fluoroisocathinone has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studies on its interaction with biological systems help in understanding the pharmacological effects of synthetic cathinones.
Medicine: Research on its potential therapeutic applications and toxicological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoroisocathinone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is characteristic of synthetic cathinones .
Comparison with Similar Compounds
Similar Compounds
4-Fluoromethcathinone: Similar in structure but with a methyl group instead of an isopropyl group.
4-Fluoroethcathinone: Similar but with an ethyl group instead of an isopropyl group.
Methcathinone: Lacks the fluorine atom but shares the core cathinone structure.
Uniqueness
4-Fluoroisocathinone is unique due to the presence of the fluorine atom, which imparts distinct chemical and pharmacological properties. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1270532-42-7 |
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Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-amino-1-(4-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3 |
InChI Key |
ALYWXRHUYNWZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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